2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE
Overview
Description
2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the nitro group, and the construction of the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the efficient and sustainable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can lead to various substituted benzamides.
Scientific Research Applications
2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Benzodioxole Derivatives: Compounds with a benzodioxole ring, known for their various pharmacological properties.
Uniqueness
2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE is unique due to its combination of structural features, including the benzodioxole and thiazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O6S2/c19-11-4-2-1-3-10(11)16(23)20-21-17(24)15(30-18(21)29)6-9-5-13-14(28-8-27-13)7-12(9)22(25)26/h1-7H,8H2,(H,20,23)/b15-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEZUCBATQTHNF-UUASQNMZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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